R1487 Hydrochloride: A Technical Guide to its High Selectivity for p38α MAPK
R1487 Hydrochloride: A Technical Guide to its High Selectivity for p38α MAPK
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the p38α mitogen-activated protein kinase (MAPK) inhibitor, R1487 hydrochloride. The document focuses on its selectivity profile, the experimental methodologies used to determine its potency and efficacy, and the signaling pathway it targets.
Introduction
R1487 hydrochloride is a potent and orally bioavailable small molecule inhibitor of p38α MAPK, a key enzyme in the signaling cascade that controls cellular responses to inflammatory cytokines and environmental stress.[1][2] The p38 MAPK pathway is critically involved in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), making it a significant target for the development of therapies for inflammatory diseases like rheumatoid arthritis.[3][4] R1487 has demonstrated high selectivity for the p38α isoform, which is crucial for minimizing off-target effects and enhancing its therapeutic potential.[1]
Quantitative Selectivity Profile
R1487 hydrochloride exhibits high affinity and inhibitory activity against p38α, with significantly lower activity against other kinases, including the closely related p38β isoform. While it has been reported to be selective over a panel of more than 50 kinases, the comprehensive dataset from this broad screening is not publicly available. The table below summarizes the currently accessible quantitative data on its selectivity.
| Target Kinase | Parameter | Value (nM) | Reference |
| p38α | Kd | 0.2 | [1] |
| p38β | Kd | 29 | [1] |
| p38α | IC50 | 10 | [1][5] |
| TNFα-induced IL-1β production | IC50 | 200 | [1] |
Signaling Pathway
The p38 MAPK signaling pathway is a multi-tiered cascade that plays a central role in cellular stress responses and inflammation. The pathway is initiated by various extracellular stimuli, leading to the activation of a series of upstream kinases that ultimately phosphorylate and activate p38 MAPK. Activated p38 then phosphorylates downstream substrates, including other kinases and transcription factors, which regulate the expression of inflammatory mediators.
Caption: The p38 MAPK signaling cascade and the inhibitory action of R1487 Hydrochloride.
Experimental Protocols
The determination of the selectivity and potency of R1487 hydrochloride involves both biochemical and cellular assays. Below are detailed methodologies for these key experiments.
Biochemical Kinase Inhibition Assay (In Vitro)
This assay directly measures the enzymatic activity of purified p38α MAPK in the presence of the inhibitor.
Objective: To determine the half-maximal inhibitory concentration (IC50) of R1487 hydrochloride against p38α.
Materials:
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Recombinant active human p38α MAPK
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Kinase substrate (e.g., ATF2)
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ATP (Adenosine triphosphate)
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R1487 Hydrochloride
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Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
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ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
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384-well assay plates
Procedure:
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Compound Preparation: Prepare a serial dilution of R1487 hydrochloride in DMSO, and then dilute further in the Kinase Assay Buffer to the desired final concentrations.
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Assay Plate Setup: Add 1 µL of the diluted R1487 hydrochloride or vehicle (DMSO) to the wells of a 384-well plate.
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Enzyme Addition: Add 2 µL of diluted p38α MAPK enzyme to each well.
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Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
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Reaction Initiation: Add 2 µL of a substrate/ATP mixture to each well to start the kinase reaction.
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Reaction Incubation: Incubate the plate at room temperature for 60 minutes.
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Signal Detection (using ADP-Glo™):
-
Add 5 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus the kinase activity.
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Data Analysis: Calculate the percent inhibition for each concentration of R1487 hydrochloride relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cellular p38α Inhibition Assay (In Situ)
This assay measures the ability of R1487 hydrochloride to inhibit p38α activity within a cellular context.
Objective: To assess the inhibition of a downstream substrate of p38α, such as MAPK-activated protein kinase 2 (MAPKAP-K2), in response to R1487 hydrochloride treatment in cells.
Materials:
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Human cell line (e.g., HeLa or THP-1)
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Cell culture medium and supplements
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R1487 Hydrochloride
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p38 MAPK pathway activator (e.g., anisomycin or lipopolysaccharide (LPS))
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Cell lysis buffer
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Primary antibodies (anti-phospho-MAPKAP-K2, anti-total-MAPKAP-K2, anti-GAPDH)
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HRP-conjugated secondary antibody
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Western blot reagents and equipment
Procedure:
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Cell Culture: Seed cells in 6-well plates and grow to 80-90% confluency.
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Inhibitor Treatment: Pre-treat the cells with various concentrations of R1487 hydrochloride or vehicle (DMSO) for 1 hour.
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Stimulation: Stimulate the cells with a p38 MAPK activator (e.g., 10 µg/mL anisomycin) for 20-30 minutes at 37°C. Include a non-stimulated control.
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Cell Lysis: Wash the cells with ice-cold PBS and then lyse the cells with ice-cold lysis buffer.
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Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.
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Western Blotting:
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Normalize protein concentrations and prepare samples for SDS-PAGE.
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Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
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Block the membrane and then incubate with the primary antibody against phospho-MAPKAP-K2.
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Wash the membrane and incubate with an HRP-conjugated secondary antibody.
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Detect the signal using a chemiluminescent substrate.
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Strip and re-probe the membrane for total MAPKAP-K2 and a loading control (e.g., GAPDH).
-
-
Data Analysis: Quantify the band intensities and normalize the phospho-MAPKAP-K2 signal to the total MAPKAP-K2 and loading control signals. Determine the extent of inhibition at different concentrations of R1487 hydrochloride.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for screening and characterizing kinase inhibitors.
Caption: A generalized workflow for the discovery and characterization of kinase inhibitors.
Conclusion
R1487 hydrochloride is a highly potent and selective inhibitor of p38α MAPK. Its selectivity is a key attribute that makes it a valuable tool for research into the p38 MAPK pathway and a promising candidate for the development of anti-inflammatory therapeutics. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this and other kinase inhibitors. Further disclosure of its comprehensive selectivity profile against a broad kinase panel would be beneficial for a more complete understanding of its off-target effects and overall therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Details of the Drug | DrugMAP [drugmap.idrblab.net]
- 4. Pyrido[2,3-d]pyrimidin-7-ones as specific inhibitors of cyclin-dependent kinase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comprehensive analysis of kinase inhibitor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
